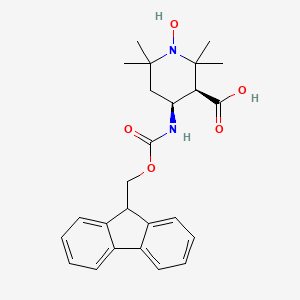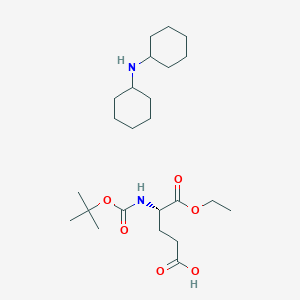
Boc-Glu-OEt DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Oxidation and Reduction: Specific oxidizing or reducing agents as required.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Aplicaciones Científicas De Investigación
Boc-Glu-OEt DCHA has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Glu-OH: Similar protective group but without the ethyl ester.
Boc-Glu-OMe: Methyl ester instead of ethyl ester.
Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C24H44N2O6 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Clave InChI |
RHCHRIKJRZWBBJ-QRPNPIFTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


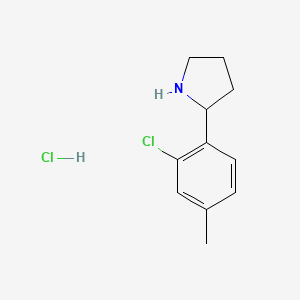
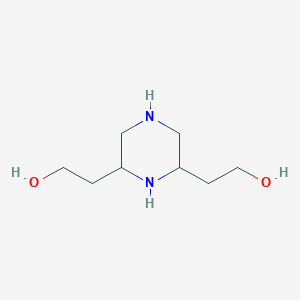
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
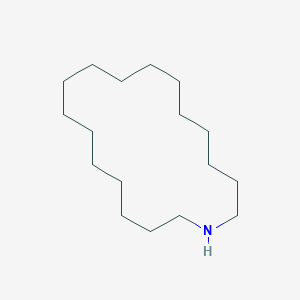
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
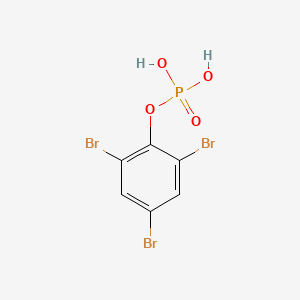

![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
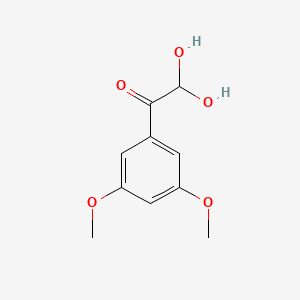
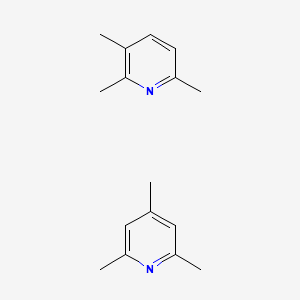
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
